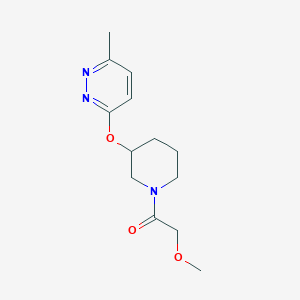
2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone" is a chemical entity that appears to be related to piperidine-based structures, which are often explored for their potential biological activities. Piperidine derivatives are known for their presence in various pharmacologically active compounds and are frequently investigated in medicinal chemistry for their potential as therapeutic agents.
Synthesis Analysis
The synthesis of piperidine-related alkaloids and derivatives often involves multi-step reactions that may include condensation, methylation, and other functional group transformations. For instance, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation . Similarly, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized starting from p-anisaldehyde, which underwent a Mannich reaction, methylation, and oximation . These methods highlight the complexity and creativity required in synthesizing piperidine derivatives.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the design of dopaminergic ligands involves the synthesis of compounds with specific substituents that can interact with the dopamine D2 receptor . The molecular structure is often optimized to enhance binding affinity and selectivity towards the target receptor, as seen in the synthesis of substituted piperazines .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and biological activity. The synthesis of piperidine-related alkaloids may involve intramolecular ring formations and decarbamation reactions . Additionally, the oximation step in the synthesis of oxime esters is a key reaction that introduces the oxime functional group, which can significantly influence the biological properties of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds and can affect their absorption, distribution, metabolism, and excretion (ADME) characteristics. The characterization of these compounds typically involves various spectroscopic techniques, including IR, NMR, and mass spectrometry, to confirm their structure and purity .
Relevant Case Studies
In the context of pharmacological research, piperidine derivatives have been evaluated for their potential as antipsychotics. For instance, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized and assessed for their anti-dopaminergic and anti-serotonergic activities, with some derivatives showing a promising antipsychotic profile . These studies are crucial for understanding the therapeutic potential of piperidine derivatives and guiding the design of new compounds with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-5-6-12(15-14-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPDQMFTILGQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


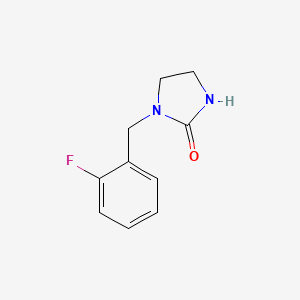



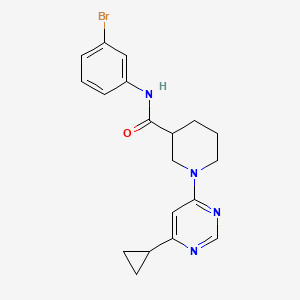
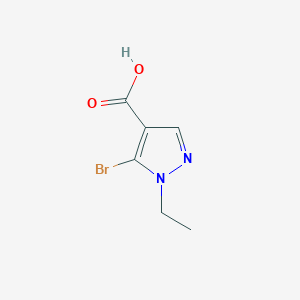


![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3003586.png)

![3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B3003588.png)
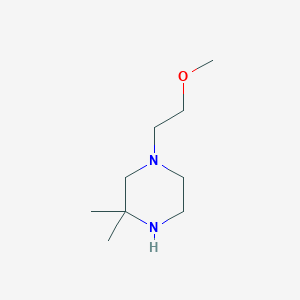
![5-[(2-Methylphenoxy)methyl]-2-furoic acid](/img/structure/B3003591.png)